Cas no 881401-96-3 (4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane)

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane structure
881401-96-3 structure
Product Name:4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
CAS 번호:881401-96-3
MF:C12H14BF3O2
메가와트:258.044574260712
MDL:MFCD12405349
CID:2811286
PubChem ID:53425966
Update Time:2025-05-20

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane 화학적 및 물리적 성질

이름 및 식별자

    • 4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
    • CS-0179248
    • MFCD12405349
    • 2,3,4-Trifluorophenylboronic acid pinacol ester
    • DTXSID90699023
    • PS-9660
    • 4,4,5,5-tetramethyl-2-(2,3,4-trifluoro-phenyl)-[1,3,2]dioxaborolane
    • 881401-96-3
    • MB11844
    • SCHEMBL4877579
    • E90718
    • AKOS017550230
    • EN300-1425811
    • DTXCID60649772
    • WGJSFBJRRRTEHG-UHFFFAOYSA-N
    • 4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
    • MDL: MFCD12405349
    • 인치: 1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3
    • InChIKey: WGJSFBJRRRTEHG-UHFFFAOYSA-N
    • 미소: FC1C(=C(C=CC=1B1OC(C)(C)C(C)(C)O1)F)F

계산된 속성

  • 정밀분자량: 258.1038943Da
  • 동위원소 질량: 258.1038943Da
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 308
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 18.5Ų

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
T890428-10mg
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
881401-96-3
10mg
$ 50.00 2022-06-02
TRC
T890428-50mg
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
881401-96-3
50mg
$ 95.00 2022-06-02
TRC
T890428-100mg
4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane
881401-96-3
100mg
$ 115.00 2022-06-02
abcr
AB516096-250 mg
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
250MG
€191.50 2023-04-17
abcr
AB516096-1 g
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
1g
€406.20 2023-04-17
abcr
AB516096-5 g
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
5g
€1,322.00 2023-04-17
Apollo Scientific
PC48625-250mg
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3
250mg
£32.00 2025-02-21
Apollo Scientific
PC48625-1g
4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane
881401-96-3
1g
£96.00 2025-02-21
1PlusChem
1P004FJ5-5g
4,4,5,5-TETRAMETHYL-2-(2,3,4-TRIFLUOROPHENYL)-1,3,2-DIOXABOROLANE
881401-96-3 98%
5g
$612.00 2025-02-21
abcr
AB516096-250mg
2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; .
881401-96-3 95%
250mg
€156.80 2024-08-02

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 16 h, rt
참조
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

합성 방법 2

반응 조건
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 14 h, rt
참조
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

합성 방법 3

반응 조건
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
참조
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

합성 방법 4

반응 조건
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  24 h, 100 °C
참조
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane Preparation Products

추천 공급업체
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
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중국 공급자
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Jinan Hanyu Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinan Hanyu Chemical Co.,Ltd.